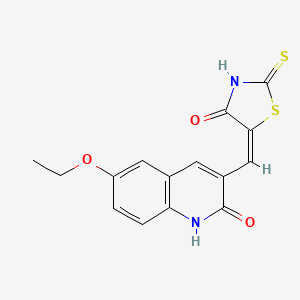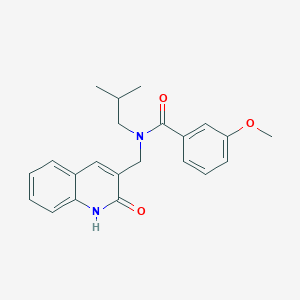
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, also known as EHT 1864, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Rho family of GTPases, which play important roles in a variety of cellular processes, including cell migration, cell division, and cell adhesion.
Mecanismo De Acción
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 acts as a competitive inhibitor of the Rho family GTPases by binding to their active sites and preventing them from interacting with downstream effectors. This results in the inhibition of cytoskeletal dynamics and cell migration, as well as other cellular processes that are regulated by Rho GTPases.
Biochemical and Physiological Effects:
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell migration and invasion, the induction of apoptosis in cancer cells, and the modulation of immune cell function. It has also been shown to have anti-inflammatory effects, as well as the ability to inhibit angiogenesis and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 is its high potency and specificity for Rho family GTPases, which allows for precise control of cellular processes that are regulated by these proteins. However, one of the limitations of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 is its relatively short half-life and low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 in scientific research. One area of interest is the role of Rho GTPases in the regulation of stem cell function and differentiation. Another area of interest is the development of more potent and selective inhibitors of Rho GTPases, which could have potential therapeutic applications in cancer and other diseases. Finally, the use of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 in combination with other inhibitors or chemotherapeutic agents could provide new insights into the mechanisms of cancer cell invasion and metastasis.
Métodos De Síntesis
The synthesis of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 involves several steps, including the condensation of 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde with thiosemicarbazide, followed by cyclization with carbon disulfide to form the thiazolidinone ring. The resulting compound is then treated with formaldehyde and sodium borohydride to yield the final product, (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864.
Aplicaciones Científicas De Investigación
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 has been widely used in scientific research to study the role of Rho family GTPases in various cellular processes. It has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are all important regulators of cytoskeletal dynamics and cell migration. (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 has also been used to study the role of Rho GTPases in cancer cell invasion and metastasis, as well as in the regulation of immune cell function.
Propiedades
IUPAC Name |
(5E)-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-2-20-10-3-4-11-8(6-10)5-9(13(18)16-11)7-12-14(19)17-15(21)22-12/h3-7H,2H2,1H3,(H,16,18)(H,17,19,21)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPMHHISXHAKNM-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=C3C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)


